molecular formula C11H11ClN4O B3033166 6-chloro-N~4~-(4-methoxyphenyl)-2,4-pyrimidinediamine CAS No. 91241-38-2

6-chloro-N~4~-(4-methoxyphenyl)-2,4-pyrimidinediamine

Cat. No. B3033166
CAS RN: 91241-38-2
M. Wt: 250.68 g/mol
InChI Key: BXMJFCPTYHVVNV-UHFFFAOYSA-N
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Description

The compound "6-chloro-N~4~-(4-methoxyphenyl)-2,4-pyrimidinediamine" is not directly mentioned in the provided papers. However, the papers discuss various pyrimidine derivatives, which are important intermediates in the synthesis of small molecule anticancer drugs. These compounds are synthesized through different methods, including nucleophilic substitution and coupling reactions, and their structures are confirmed by spectroscopic techniques such as NMR and X-ray diffraction .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves starting from simpler pyrimidine compounds and introducing various substituents through chemical reactions. For example, one paper describes the synthesis of a pyrimidine derivative from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions, achieving a total yield of 44.6% . Another paper details the synthesis of a pyrimidine derivative using microwave irradiation, which is a rapid method that can enhance reaction rates . These methods highlight the versatility and adaptability of pyrimidine chemistry in the synthesis of targeted compounds.

Molecular Structure Analysis

The molecular structures of pyrimidine derivatives are characterized using X-ray single-crystal diffraction techniques, which provide detailed information about the crystal system, space group, and bond angles. For instance, one compound was found to have a boat conformation for the pyrimidine ring and was characterized in the triclinic system with specific geometric parameters . Another compound's crystal structure was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with values obtained from density functional theory (DFT) calculations .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions to introduce different functional groups. Chlorination, aminization, and condensation reactions are commonly used to synthesize these compounds . The reactivity of the pyrimidine ring allows for the introduction of chloro, methoxy, and amino groups, which can significantly alter the compound's biological activity and physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. The papers discuss the characterization of these compounds using spectroscopic methods, including 1H NMR, IR, and mass spectrometry, which provide insights into the molecular formula and the presence of specific isotopic clusters . The crystal structures reveal intermolecular interactions that contribute to the stability and packing of the molecules in the solid state .

Scientific Research Applications

Molecular Structure and Crystal Analysis

  • Isostructural Nature and Crystal Structures : A study by Trilleras et al. (2009) investigates the isostructural nature of compounds similar to 6-chloro-N4-(4-methoxyphenyl)-2,4-pyrimidinediamine, focusing on their molecular structures and crystal formations. This research emphasizes the significance of understanding the molecular structures of such compounds for applications in various fields, including pharmaceuticals and materials science (Trilleras et al., 2009).

Synthesis and Reactivity

  • Synthesis and Chemical Reactivity : Farouk et al. (2021) examined the synthesis and chemical behavior of a compound structurally related to 6-chloro-N4-(4-methoxyphenyl)-2,4-pyrimidinediamine. The study highlights the potential of these compounds in the development of new pharmacological agents and other chemical applications (Farouk et al., 2021).

Biological Activities

  • Biological Activity Studies : A research by Lu Jiu-fu et al. (2015) on a structurally similar compound revealed moderate anticancer activity. This indicates the potential of 6-chloro-N4-(4-methoxyphenyl)-2,4-pyrimidinediamine and its analogs in therapeutic applications, particularly in oncology (Lu Jiu-fu et al., 2015).

Optical and Spectral Analysis

  • Nonlinear Optical Properties : Hussain et al. (2020) conducted a study on pyrimidine derivatives, highlighting their importance in nonlinear optics (NLO) and medicine. The research suggests that compounds like 6-chloro-N4-(4-methoxyphenyl)-2,4-pyrimidinediamine could have significant applications in the field of optoelectronics and as pharmacophores (Hussain et al., 2020).

properties

IUPAC Name

6-chloro-4-N-(4-methoxyphenyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-17-8-4-2-7(3-5-8)14-10-6-9(12)15-11(13)16-10/h2-6H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMJFCPTYHVVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919882
Record name 6-Chloro-2-imino-N-(4-methoxyphenyl)-1,2-dihydropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N~4~-(4-methoxyphenyl)-2,4-pyrimidinediamine

CAS RN

91241-38-2
Record name NSC28419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-imino-N-(4-methoxyphenyl)-1,2-dihydropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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